molecular formula C16H19NO3 B1438127 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid CAS No. 1218179-30-6

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid

Cat. No.: B1438127
CAS No.: 1218179-30-6
M. Wt: 273.33 g/mol
InChI Key: FVJCXKNWBYJBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol This compound is characterized by the presence of a bicyclo[221]heptane ring system attached to an amido group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid typically involves the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with 5-methylbenzoic acid under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptane-2-carboxamido}-5-methylbenzoic acid
  • 2-{Bicyclo[2.2.1]heptane-2-amido}-4-methylbenzoic acid
  • 2-{Bicyclo[2.2.1]heptane-2-amido}-3-methylbenzoic acid

Uniqueness

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCXKNWBYJBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Reactant of Route 6
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.